1-(5-Bromopyrimidin-2-yl)propan-2-amine
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Overview
Description
1-(5-Bromopyrimidin-2-yl)propan-2-amine is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a propan-2-amine group attached to the 1st position. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyrimidin-2-yl)propan-2-amine typically involves the bromination of pyrimidine derivatives followed by the introduction of the propan-2-amine group. One common method involves the reaction of 5-bromopyrimidine with propan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions followed by amination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyrimidin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, oxidized compounds, and reduced forms of the original compound.
Scientific Research Applications
1-(5-Bromopyrimidin-2-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyrimidin-2-yl)propan-1-one: Similar structure but with a ketone group instead of an amine.
2-(5-Bromopyrimidin-2-yl)propan-2-amine: A positional isomer with the amine group attached to a different carbon atom.
1-(1,3-Thiazol-2-yl)propan-1-amine: Contains a thiazole ring instead of a pyrimidine ring.
Uniqueness
1-(5-Bromopyrimidin-2-yl)propan-2-amine is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination allows for diverse chemical reactivity and a wide range of applications in various fields of research.
Properties
Molecular Formula |
C7H10BrN3 |
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Molecular Weight |
216.08 g/mol |
IUPAC Name |
1-(5-bromopyrimidin-2-yl)propan-2-amine |
InChI |
InChI=1S/C7H10BrN3/c1-5(9)2-7-10-3-6(8)4-11-7/h3-5H,2,9H2,1H3 |
InChI Key |
MVALVZSTPWJUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=C(C=N1)Br)N |
Origin of Product |
United States |
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